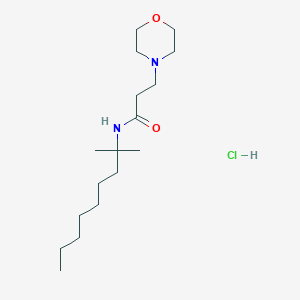
4-(2-Thienyl)benzaldehyde
Overview
Description
4-(2-Thienyl)benzaldehyde is an organic compound with the molecular formula C11H8OS. It consists of a benzaldehyde moiety substituted with a thienyl group at the fourth position. This compound is known for its aromatic properties and is used in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Thienyl)benzaldehyde can be synthesized through several methods, including:
Vilsmeier-Haack Reaction: This method involves the reaction of 2-thiophenecarboxaldehyde with N,N-dimethylformamide and phosphorus oxychloride to form the desired product.
Friedel-Crafts Acylation: Another method involves the acylation of thiophene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Thienyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(2-Thienyl)benzoic acid.
Reduction: 4-(2-Thienyl)benzyl alcohol.
Substitution: 4-(2-Thienyl)-2-chlorobenzaldehyde.
Scientific Research Applications
4-(2-Thienyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It is explored for its potential use in drug development due to its unique chemical structure.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Thienyl)benzaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)benzaldehyde: Similar structure but with a furan ring instead of a thienyl ring.
4-(2-Pyridyl)benzaldehyde: Contains a pyridine ring instead of a thienyl ring.
4-(2-Thiazolyl)benzaldehyde: Features a thiazole ring in place of the thienyl ring.
Uniqueness
4-(2-Thienyl)benzaldehyde is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical syntheses and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECDQUOWFRTJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353042 | |
| Record name | 4-(2-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107834-03-7 | |
| Record name | 4-(2-thienyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(thiophen-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Q1: What is the role of 4-(2-Thienyl)benzaldehyde in the synthesis of pyrazolo[3,4-b]pyridine derivatives?
A1: In the provided research [], this compound acts as a reactant in a condensation reaction with a previously synthesized pyrazolo[3,4-b]pyridine derivative (compound 21 in the paper). This condensation results in the formation of a new pyrazolo[3,4-b]pyridine derivative (compound 23) with an extended structure incorporating the this compound moiety. This highlights the potential of this compound as a building block in synthesizing complex heterocyclic compounds with potential biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)





![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)


